![molecular formula C20H19F3N4OS B2938732 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034259-96-4](/img/structure/B2938732.png)
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
The compound “N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. These include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxamide group, which is a carbonyl (a carbon double-bonded to an oxygen) attached to a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring could be formed through a reaction known as a cyclization, where a molecule folds in on itself and forms a ring . The piperidine ring and the carboxamide group could be added in subsequent steps through reactions with appropriate reagents .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine and piperidine rings would likely contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyrimidine ring could undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group . The carboxamide group could also undergo various reactions, such as hydrolysis, where it is split into a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could make the compound polar, meaning it would likely be soluble in polar solvents like water .Scientific Research Applications
Antiviral Activity
The pyrimidine moiety present in the compound is known to contribute to antiviral properties . Pyrimidine derivatives have been studied for their inhibitory activity against various viruses, including influenza and Coxsackie B4 virus. The trifluoromethyl group could potentially enhance these properties by increasing the compound’s ability to interact with viral enzymes or proteins.
Anticancer Potential
Compounds with similar structures have been explored for their anticancer activities. The presence of a benzo[b]thiophene moiety can be associated with kinase inhibition, which is a promising strategy in targeted cancer therapy . The compound could be investigated for its efficacy against specific cancer cell lines.
Anti-Inflammatory Uses
Pyrimidine derivatives are also known for their anti-inflammatory effects. The compound could be utilized in the development of new anti-inflammatory drugs, potentially offering a novel mechanism of action due to its unique chemical structure .
Antimicrobial Properties
The structural complexity of the compound suggests potential antimicrobial activity. The benzo[b]thiophene and pyrimidine components could work synergistically to disrupt microbial cell walls or interfere with essential bacterial enzymes .
Enzyme Inhibition
The compound could serve as a lead structure for the development of enzyme inhibitors. Its molecular framework allows for interactions with a wide range of enzymes, possibly leading to the discovery of new therapeutic agents for diseases related to enzyme dysfunction .
Neuroprotective Effects
Given the piperidinyl group in the compound, there is a possibility for neuroprotective applications. Piperidine derivatives have been associated with protective effects on neural cells, which could be beneficial in treating neurodegenerative diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4OS/c1-12-24-17(20(21,22)23)11-18(25-12)27-8-6-14(7-9-27)26-19(28)16-10-13-4-2-3-5-15(13)29-16/h2-5,10-11,14H,6-9H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDQONLTVMJEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide |
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